1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide
Description
1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[221]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide is a complex organic compound with a unique structure that includes a thiazole ring, a bicyclic heptane system, and a hydrazone linkage
Properties
IUPAC Name |
1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS.BrH/c1-8-12-6-11(16(8,4)5)7-13(12)18-19-15-17-9(2)14(21-15)10(3)20;/h8,11-12H,6-7H2,1-5H3,(H,17,19);1H/b18-13+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJXPJCHCPFZRN-PUBYZPQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C1(C)C)CC2=NNC3=NC(=C(S3)C(=O)C)C.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C\2CC(C1(C)C)C/C2=N\NC3=NC(=C(S3)C(=O)C)C.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the bicyclic heptane system and the formation of the hydrazone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide can be compared with other similar compounds, such as:
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Hydrazone derivatives: Compounds with hydrazone linkages but different aromatic or aliphatic groups.
Bicyclic compounds: Compounds with similar bicyclic systems but different functional groups.
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
